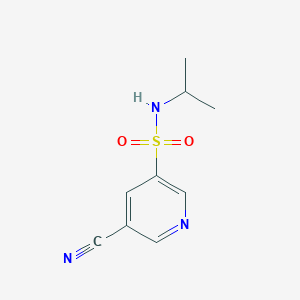

5-Cyano-N-isopropylpyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11N3O2S |

|---|---|

Molecular Weight |

225.27 g/mol |

IUPAC Name |

5-cyano-N-propan-2-ylpyridine-3-sulfonamide |

InChI |

InChI=1S/C9H11N3O2S/c1-7(2)12-15(13,14)9-3-8(4-10)5-11-6-9/h3,5-7,12H,1-2H3 |

InChI Key |

WMVSASMXRLUOHT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CN=CC(=C1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Cyano N Isopropylpyridine 3 Sulfonamide

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5-Cyano-N-isopropylpyridine-3-sulfonamide allows for the deconstruction of the target molecule into simpler, more readily available starting materials. This process highlights the key bond formations necessary for its synthesis and informs the strategic selection of synthetic routes.

Disconnection of the Sulfonamide Moiety

The most logical initial disconnection breaks the nitrogen-sulfur bond of the sulfonamide functional group. This is a standard and reliable disconnection for sulfonamides, leading to two key precursors: a pyridine-3-sulfonyl chloride derivative and isopropylamine (B41738). This approach simplifies the synthesis by separating the formation of the substituted pyridine (B92270) core from the final installation of the N-isopropyl group.

Approaches for Pyridine Ring Construction

Further deconstruction of the pyridine-3-sulfonyl chloride intermediate focuses on the formation of the pyridine ring itself. Several powerful methods for pyridine synthesis are available to the synthetic chemist. These include:

Condensation Reactions: Classic methods like the Hantzsch pyridine synthesis involve the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia equivalent to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. google.com

Cycloaddition Reactions: Transition metal-catalyzed [2+2+2] cycloaddition reactions offer a convergent and atom-economical approach to constructing the pyridine ring from alkynes and nitriles. google.com This method allows for a high degree of control over the substitution pattern on the resulting pyridine. google.com

Incorporation of the Cyano and Isopropyl Substituents

The retrosynthetic strategy must also consider the timely introduction of the cyano and isopropyl groups. The isopropyl group is straightforwardly introduced in the final step by the reaction of the pyridine-3-sulfonyl chloride with isopropylamine.

The introduction of the cyano group at the C-5 position of the pyridine ring can be envisioned through several pathways. A common and effective method is the nucleophilic substitution of a halogen atom, typically bromine or chlorine, at the 5-position. This halogen can be introduced onto the pyridine ring at an earlier stage of the synthesis. The cyanation is often achieved using a cyanide source, such as potassium or zinc cyanide, and is frequently catalyzed by a transition metal complex, typically involving palladium or nickel.

Established Multi-step Synthetic Routes

Based on the retrosynthetic analysis, a plausible and established multi-step synthetic route commencing from a pre-formed pyridine precursor is outlined below. This pathway leverages halogenation and nucleophilic substitution strategies, which are well-documented for the functionalization of pyridine rings.

Synthesis from Pyridine Precursors

The synthesis of this compound can be efficiently achieved starting from a suitably substituted pyridine derivative. A common strategy involves the use of a halogenated pyridine as a key intermediate, which allows for the sequential introduction of the sulfonamide and cyano functionalities.

A viable synthetic pathway begins with a 3,5-dihalopyridine, such as 3,5-dibromopyridine. This starting material allows for the selective functionalization at the 3- and 5-positions. The greater reactivity of the halogen at the 3-position towards certain reagents can be exploited, or one of the halogens can be selectively converted to another functional group.

A representative synthetic sequence is detailed below:

Selective Functionalization of 3,5-Dibromopyridine: 3,5-Dibromopyridine can be selectively functionalized at the 3-position. For instance, a lithium-halogen exchange followed by quenching with a suitable electrophile can be employed. Alternatively, a palladium-catalyzed cross-coupling reaction could be used. For the purpose of this synthesis, we will consider the conversion of the 3-bromo substituent to a sulfonyl chloride group.

Sulfonamide Formation: The resulting 5-bromopyridine-3-sulfonyl chloride is then reacted with isopropylamine in the presence of a base to form N-isopropyl-5-bromopyridine-3-sulfonamide. This reaction is typically high-yielding and proceeds under mild conditions.

Cyanation: The final step involves the conversion of the bromo substituent at the 5-position to a cyano group. This is commonly achieved through a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide or potassium ferrocyanide. This transformation is generally efficient and tolerant of a wide range of functional groups.

The following table outlines the proposed reaction steps and typical conditions for the synthesis of this compound from 3,5-dibromopyridine.

| Step | Reactant(s) | Reagents and Conditions | Product |

| 1 | 3,5-Dibromopyridine | 1. n-BuLi, THF, -78 °C; 2. SO2; 3. N-Chlorosuccinimide (NCS) | 5-Bromopyridine-3-sulfonyl chloride |

| 2 | 5-Bromopyridine-3-sulfonyl chloride | Isopropylamine, Triethylamine (B128534), Dichloromethane, 0 °C to rt | 5-Bromo-N-isopropylpyridine-3-sulfonamide |

| 3 | 5-Bromo-N-isopropylpyridine-3-sulfonamide | Zn(CN)₂, Pd₂(dba)₃, dppf, DMF, 120 °C | This compound |

Table 1: Proposed Synthetic Route for this compound

Sulfonylation and Amidation Reactions

A primary and logical synthetic pathway involves the sequential formation of the sulfonyl chloride and its subsequent amidation. This two-step process typically begins with a pyridine ring already bearing the cyano group at the 5-position.

The initial step is the introduction of a sulfonyl chloride group at the 3-position of the pyridine ring. The key intermediate for this process is 5-cyanopyridine-3-sulfonyl chloride . biosynth.comsigmaaldrich.com The synthesis of such an intermediate can be accomplished through several established methods. One common strategy is the treatment of the corresponding sulfonic acid, 5-cyanopyridine-3-sulfonic acid , with a chlorinating agent like phosphorus pentachloride in phosphorus oxychloride. chemicalbook.comgoogleapis.com Another route involves a Sandmeyer-type reaction, starting from a 3-aminopyridine (B143674) derivative which undergoes diazotization followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. nih.govresearchgate.net

Once the 5-cyanopyridine-3-sulfonyl chloride intermediate is obtained, the final step is the amidation reaction. This is a well-established transformation where the sulfonyl chloride is treated with isopropylamine . eurjchem.com The reaction is typically conducted in an inert solvent, such as dichloromethane, in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct, yielding the target compound, This compound . eurjchem.comnih.gov

Table 1: Reagents for Sulfonylation and Amidation

| Step | Reagent Class | Example Reagents | Purpose |

|---|---|---|---|

| Sulfonylation | Chlorinating Agent | Phosphorus pentachloride (PCl₅), Thionyl chloride (SOCl₂) | Conversion of sulfonic acid to sulfonyl chloride |

| Catalyst (Sandmeyer) | Copper(I) chloride (CuCl) | Catalyzes the sulfonyl group formation from a diazonium salt | |

| Amidation | Amine | Isopropylamine | Forms the N-isopropylsulfonamide linkage |

| Base | Triethylamine (Et₃N), Pyridine | HCl scavenger | |

| Solvent | Dichloromethane (DCM), Acetonitrile (B52724) | Reaction medium |

Cyanation Protocols

An alternative strategy involves introducing the cyano group onto a pyridine ring that already possesses the N-isopropylsulfonamide functionality. This is typically achieved by the cyanation of a halogenated precursor, such as 5-bromo-N-isopropylpyridine-3-sulfonamide .

The classic method for this transformation is the Rosenmund-von Braun reaction , which utilizes a stoichiometric amount of copper(I) cyanide (CuCN) to displace a halide on an aromatic ring. numberanalytics.comsynarchive.com This reaction often requires high temperatures (up to 200°C) and polar, high-boiling solvents like DMF or pyridine to proceed effectively. wikipedia.orgorganic-chemistry.org

Modern advancements have led to the development of more efficient catalytic cyanation methods. These protocols often employ palladium or copper catalysts in conjunction with less toxic and more manageable cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]). researchgate.net These catalytic systems can offer milder reaction conditions and broader functional group tolerance, representing a more sustainable approach to this transformation. researchgate.net

Table 2: Comparison of Cyanation Methods

| Method | Cyanide Source | Catalyst | Typical Conditions |

|---|---|---|---|

| Rosenmund-von Braun | Copper(I) cyanide (CuCN) | None (stoichiometric CuCN) | High temperature (150-200°C), Polar solvent (DMF) organic-chemistry.org |

| Catalytic Cyanation | Potassium ferrocyanide (K₄[Fe(CN)₆]) | Copper(I) iodide (CuI) / Ligand | 90-130°C, DMF researchgate.net |

| Catalytic Cyanation | Zinc cyanide (Zn(CN)₂) | Palladium complex (e.g., Pd(PPh₃)₄) | 80-120°C, Solvent (DMF, DMA) |

Synthesis from Non-Pyridine Precursors via Cyclization

This approach constructs the core pyridine heterocycle from acyclic starting materials that are strategically chosen to contain or lead to the desired substituents.

One-Pot and Cascade Reactions

Modern organic synthesis emphasizes efficiency through one-pot and cascade reactions, which combine multiple transformations into a single operation, avoiding the isolation of intermediates. Several such strategies are applicable to the synthesis of polysubstituted pyridines. acs.org

For example, modifications of the Bohlmann-Rahtz synthesis (discussed below) allow for a one-pot, three-component reaction between an alkynone, a 1,3-dicarbonyl compound, and a source of ammonia (like ammonium (B1175870) acetate). core.ac.ukorganic-chemistry.org This method assembles the pyridine ring with high regiocontrol under mild, acid-free conditions. Other advanced cascade reactions can build the pyridine ring from simple starting materials like aldehydes, phosphorus ylides, and propargyl azide (B81097) through a sequence of Wittig, Staudinger, and electrocyclization reactions. acs.orgresearchgate.net A tandem approach using Blaise reaction intermediates has also been developed for the controlled synthesis of substituted pyridines. nih.gov

Heterocyclization Methodologies

A cornerstone of pyridine synthesis from acyclic precursors is the Bohlmann-Rahtz pyridine synthesis . wikipedia.orgsynarchive.com This reaction proceeds in two stages: first, the condensation of an enamine with an ethynylketone produces an aminodiene intermediate. Second, this intermediate undergoes a heat-induced cyclodehydration to form the final 2,3,6-trisubstituted pyridine. organic-chemistry.org

To apply this to the target molecule, one would require precursors containing the necessary functionalities. However, a significant drawback of the classic Bohlmann-Rahtz synthesis is the potential for acid-catalyzed decomposition of enamines bearing sensitive electron-withdrawing groups, such as a cyano group. organic-chemistry.orgorganische-chemie.ch To overcome this, milder alternatives have been developed, for instance, using solid acid catalysts like Amberlyst-15, which allows for a simpler workup and tolerates a broader range of functional groups. organic-chemistry.org

Novel and Green Chemistry Approaches in Synthesis

The development of synthetic methodologies for a compound like this compound is increasingly guided by the principles of green chemistry, which prioritizes efficiency, safety, and sustainability.

Catalytic Transformations for Enhanced Efficiency

Catalysis is central to developing more efficient and environmentally benign synthetic routes. Several catalytic methods can be applied to the synthesis of the target sulfonamide.

Catalytic Pyridine Formation: The multicomponent synthesis of pyridines bearing a sulfonamide moiety has been successfully demonstrated using novel catalytic systems. For instance, a quinoline-based dendrimer-like ionic liquid has been employed as a highly efficient and recyclable catalyst for the one-pot synthesis of pyridines under solvent-free conditions, proceeding through a proposed vinylogous anomeric-based oxidation mechanism. rsc.orgrsc.orgresearchgate.net

Photocatalytic Reagent Synthesis: Visible-light photocatalysis offers a sustainable pathway for preparing key intermediates. Heterogeneous catalysts, such as potassium poly(heptazine imide), can mediate the synthesis of arenesulfonyl chlorides from the corresponding arenediazonium salts under mild, room temperature conditions, providing a green alternative to traditional methods like the Meerwein chlorosulfonylation. nih.gov

Catalytic S-N Bond Formation: While the reaction between a sulfonyl chloride and an amine is highly reliable, research into direct catalytic C-H amination or coupling reactions aims to reduce the number of synthetic steps. Ruthenium-catalyzed reactions, for example, have been reported for the synthesis of secondary sulfonamides. ekb.eg

Table 3: Examples of Catalytic Transformations in Pyridine Sulfonamide Synthesis

| Transformation | Catalyst Type | Example | Advantage |

|---|---|---|---|

| Pyridine Ring Synthesis | Ionic Liquid | Quinoline-based dendrimer-like IL | High yield, short reaction time, solvent-free, catalyst recyclability rsc.orgrsc.org |

| Sulfonyl Chloride Synthesis | Heterogeneous Photocatalyst | Potassium poly(heptazine imide) | Sustainable, mild conditions, visible light, metal-free nih.gov |

| Cyanation | Copper or Palladium Complexes | CuI / ligand or Pd(PPh₃)₄ | Milder conditions, avoids stoichiometric toxic reagents researchgate.net |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium and copper, represents a powerful and versatile strategy for forming the crucial S-N bond in sulfonamides. These methods offer milder conditions and broader functional group tolerance compared to classical approaches.

Copper-Catalyzed N-Arylation: Copper-catalyzed coupling reactions are a prominent strategy for synthesizing N-aryl and N-heteroaryl sulfonamides. nih.gov A general approach for synthesizing the target compound would involve the coupling of a 5-cyanopyridine-3-sulfonyl precursor with isopropylamine. More advanced copper-catalyzed methods can even form sulfonamides via the oxidative C-N bond cleavage of tertiary amines coupled with sulfonyl chlorides. rsc.org Another innovative one-pot method involves a copper-catalyzed decarboxylative halosulfonylation, which allows for the synthesis of sulfonamides directly from the corresponding carboxylic acids and amines, circumventing the need to isolate often reactive sulfonyl chloride intermediates. princeton.edu

Palladium-Catalyzed Coupling (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and is highly applicable to sulfonamide synthesis. thieme-connect.comresearchgate.net This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an aryl or heteroaryl halide (or triflate) with an amine. For the target molecule, this could involve coupling 3-bromo-5-cyanopyridine with an N-isopropylsulfonamide precursor or, more directly, coupling 5-cyano-pyridine-3-sulfonyl chloride with isopropylamine. thieme-connect.com While traditionally used for N-arylation, its principles are adaptable for alkylamines.

| Catalyst System | Reactant A | Reactant B | General Conditions | Relevance to Target Synthesis |

|---|---|---|---|---|

| Cu Salts (e.g., CuI, Cu₂O) / Ligand | 5-Cyano-pyridine-3-sulfonyl chloride | Isopropylamine | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane, Toluene), Heat (100 °C) | Direct formation of the S-N bond. nih.gov |

| Pd(OAc)₂ / Phosphine Ligand (e.g., BINAP) | 3-Bromo-5-cyanopyridine | H₂N-SO₂-NH-iPr | Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene), Heat | Formation of the C-N bond on a pre-formed sulfonamide. nih.gov |

| Copper Catalyst | 5-Cyanonicotinic acid | Isopropylamine | One-pot decarboxylative halosulfonylation followed by amination. princeton.edu | Avoids isolation of the sulfonyl chloride intermediate. |

Organocatalysis and Biocatalysis in Specific Steps

Organocatalysis: This field uses small organic molecules to accelerate chemical reactions. While direct organocatalytic synthesis of the final S-N bond of the target compound is not standard, organocatalysts can be crucial in the synthesis of the pyridine core. Pyridine derivatives themselves, or related N-oxides, can act as organocatalysts in various transformations. researchgate.netorganic-chemistry.orgacs.org For example, a photochemical organocatalytic method has been reported for the functionalization of pyridines via pyridinyl radicals, which could be adapted to introduce the cyano group or other functionalities. nih.govacs.org

Biocatalysis: The use of enzymes for chemical synthesis is a cornerstone of green chemistry. While biocatalysis is well-established for processes like amide bond formation, specific enzymatic routes for the sulfamidation step to produce this compound are not prominently documented in the literature. However, the general potential for enzymes to perform selective transformations under mild, aqueous conditions makes this an area of ongoing research interest for producing pharmaceutical intermediates.

Solvent-Free and Aqueous Medium Synthesis

Solvent-Free Synthesis: Performing reactions without a solvent minimizes waste and can lead to higher reaction rates and easier product purification. Solvent-free, or neat, conditions have been successfully applied to the synthesis of related heterocyclic structures, often in conjunction with microwave irradiation. researchgate.netresearchgate.net For instance, the synthesis of N-sulfonylformamidines has been achieved through the direct condensation of sulfonamides with DMF-DMA at room temperature under solvent-free conditions. researchgate.net

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of sulfonamides can be effectively carried out in aqueous media. nih.gov Typically, the reaction between a sulfonyl chloride and an amine is performed in water with a base like sodium carbonate to neutralize the HCl byproduct, followed by simple filtration to isolate the product. nih.govresearchgate.net This approach is highly advantageous for industrial-scale production due to its simplicity and improved safety profile.

Microwave-Assisted and Sonochemical Synthetic Protocols

Microwave-Assisted Synthesis: Microwave irradiation has become a standard tool in modern organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. researchgate.netmdpi.comeurekaselect.com The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been shown to be far more efficient under microwave heating compared to conventional methods. researchgate.netcardiff.ac.uk This technology could be applied to accelerate either the formation of the cyanopyridine ring or the final coupling step with isopropylamine.

| Method | Reaction Time | Yield (%) | Conditions |

|---|---|---|---|

| Conventional Heating | 6 - 10 hours | 70 - 72% | Liquid phase, ethanol (B145695) solvent |

| Microwave Irradiation | 3 - 5 minutes | 85 - 88% | Solvent-free |

Atom Economy and Waste Minimization in Production

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. researchgate.net Traditional sulfonamide synthesis, which involves reacting a sulfonyl chloride with an amine, has a lower atom economy because it generates a stoichiometric amount of HCl byproduct that must be neutralized by a base. researchgate.netnih.gov

To improve atom economy and minimize waste, modern synthetic strategies focus on:

Addition Reactions: Designing syntheses that involve addition reactions, where all atoms of the reactants are incorporated into the product.

Catalytic Routes: Using catalytic amounts of reagents instead of stoichiometric ones reduces waste.

One-Pot Reactions: Combining multiple synthetic steps into a single procedure avoids the need for intermediate purification, which reduces solvent use and material loss. The copper-catalyzed conversion of carboxylic acids directly to sulfonamides is an excellent example of this. princeton.edu

Metrics like Process Mass Intensity (PMI) , which is the ratio of the total mass of materials (water, solvents, reagents) used to the mass of the final product, are used in the pharmaceutical industry to provide a holistic measure of a process's greenness. mdpi.comacs.orgscispace.com Optimizing the synthesis of this compound would involve selecting routes with high atom economy and a low PMI.

Process Optimization and Scale-Up Considerations

Moving a synthesis from a laboratory setting to industrial production requires careful optimization of all reaction parameters to ensure safety, cost-effectiveness, and reproducibility.

Reaction Parameter Optimization

The optimization of a chemical reaction is a systematic process involving the study of various parameters to achieve the highest possible yield and purity of the desired product while minimizing cost and reaction time. researchgate.net For the synthesis of this compound, key parameters to optimize would include:

Catalyst and Ligand Selection: For transition-metal catalyzed reactions, screening different metals (e.g., Pd, Cu), ligands, and catalyst precursors is crucial. acs.org

Catalyst Loading: The amount of catalyst used must be minimized to reduce costs without sacrificing reaction efficiency. catalysis.blognih.gov Overloading can sometimes be detrimental. researchgate.net

Solvent: The choice of solvent can dramatically affect solubility, reaction rate, and product isolation.

Base: The type and amount of base used in coupling reactions can influence catalyst activity and prevent side reactions.

Temperature and Reaction Time: These parameters are optimized to ensure complete conversion in the shortest time possible, preventing thermal degradation of products or reagents. acs.org

| Entry | Parameter Varied | Condition | Yield (%) |

|---|---|---|---|

| 1 | Solvent | Toluene | 70 |

| 2 | Acetonitrile | 90 | |

| 3 | Ethanol | 65 | |

| 4 | Temperature (in Acetonitrile) | 60 °C | 75 |

| 5 | 80 °C | 90 | |

| 6 | 100 °C | 88 | |

| 7 | Catalyst Loading (at 80 °C) | 10 mg | 83 |

| 8 | 15 mg | 90 |

Industrial Synthesis Feasibility Assessments

The industrial production of this compound is theoretically viable, though it presents several challenges that would need to be addressed for a cost-effective and scalable process. A plausible synthetic strategy would likely revolve around two main disconnections: the formation of the sulfonamide bond and the introduction of the cyano group.

Proposed Synthetic Routes:

One potential pathway begins with a pre-existing cyanopyridine derivative. For instance, starting with a suitable 3-halopyridine-5-carbonitrile, a nucleophilic aromatic substitution could be attempted to introduce a sulfur-containing functional group, which can then be converted to the sulfonyl chloride and subsequently reacted with isopropylamine.

A more common and likely more feasible approach would involve the sulfonation of a pyridine ring, followed by conversion to the sulfonamide and subsequent introduction of the cyano group. A key intermediate would be pyridine-3-sulfonic acid, which is produced industrially. google.com The general synthesis of pyridine sulfonamides often involves reacting a pyridine sulfonyl chloride with an appropriate amine. chemicalbook.comeurjchem.com

The introduction of the cyano group can be a significant hurdle in industrial synthesis. Ammoxidation of a methyl group at the 5-position of the pyridine ring is a common industrial method for producing cyanopyridines. chemicalbook.comgoogle.com This process involves the reaction of the corresponding methylpyridine with ammonia and air at high temperatures over a catalyst. chemicalbook.comgoogle.com Another approach is the cyanation of a halogenated pyridine derivative using a cyanide salt, which can be achieved under various conditions. google.comthieme-connect.deacs.org

Key Considerations for Industrial Scale-Up:

Starting Material Availability and Cost: The cost and availability of the initial pyridine starting material would be a major factor.

Reagent Handling and Safety: The use of potentially hazardous reagents such as sulfonylating agents (e.g., chlorosulfonic acid), and cyanating agents (e.g., potassium cyanide) would require strict safety protocols and specialized equipment. thieme-connect.de

Process Control and Optimization: Each step of the synthesis would need to be optimized for yield, purity, and cycle time. This includes reaction temperature, pressure, catalyst selection, and solvent choice. For instance, the ammoxidation reaction for forming the cyano group is highly temperature-dependent. chemicalbook.com

Interactive Data Table: Plausible Industrial Synthesis Routes for this compound

| Route | Key Starting Material | Key Transformation Steps | Potential Challenges |

| A | 3-Methyl-5-bromopyridine | 1. Sulfonation2. Conversion to sulfonyl chloride3. Reaction with isopropylamine4. Cyanation (e.g., Rosenmund-von Braun reaction) | Multi-step, potential for low overall yield, harsh reagents for cyanation. |

| B | 5-Methylpyridine-3-sulfonic acid | 1. Conversion to sulfonyl chloride2. Reaction with isopropylamine3. Ammoxidation of the methyl group | High temperatures and specific catalysts required for ammoxidation, potential for side reactions. |

| C | 3-Amino-5-cyanopyridine | 1. Diazotization2. Sandmeyer reaction to introduce sulfonyl chloride3. Reaction with isopropylamine | Handling of diazonium salts can be hazardous, potential for low yields in the Sandmeyer reaction. |

Purification Strategies for High Purity Target Compound

Achieving high purity of the final this compound product is critical, especially for applications in research and development where impurities can significantly affect results. A combination of purification techniques would likely be employed.

Crystallization:

Crystallization is a fundamental and cost-effective method for purifying solid organic compounds. nih.gov Sulfonamides are often crystalline solids, making this a primary choice for purification. eurjchem.comnih.gov The selection of an appropriate solvent or solvent system is crucial for obtaining high purity and good crystal morphology. The process would involve dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the target compound to crystallize out while impurities remain in the solution. The crystal structure and potential for polymorphism would need to be studied, as different crystalline forms can have different physical properties. nih.gov

Chromatographic Methods:

Chromatography is a powerful technique for separating and purifying compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: For laboratory-scale purification or for removing closely related impurities, column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase would be effective. thieme-connect.demdpi.com The choice of eluent (mobile phase) would be optimized to achieve the best separation.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC could be employed. researchgate.net Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common method for purifying polar organic molecules like pyridine derivatives. researchgate.netchromforum.org

Counter-Current Chromatography: Techniques like pH-zone-refining counter-current chromatography have been successfully used to separate pyridine derivatives from synthetic mixtures, yielding high purity products. nih.gov

Other Techniques:

Extraction: Liquid-liquid extraction could be used as an initial purification step to remove impurities with significantly different solubility or acid-base properties.

Distillation: If any of the intermediates or the final product are liquids with sufficient volatility and thermal stability, distillation under reduced pressure could be a viable purification method. google.com

Interactive Data Table: Comparison of Purification Strategies for this compound

| Technique | Principle | Advantages | Disadvantages | Applicability for High Purity |

| Crystallization | Difference in solubility between the compound and impurities in a given solvent. nih.gov | Cost-effective, scalable, can yield very pure material. | Relies on the compound being a solid, requires solvent screening, potential for polymorphism. nih.gov | High |

| Column Chromatography | Separation based on polarity differences. mdpi.com | Versatile, can separate complex mixtures. | Can be time-consuming, uses large volumes of solvent, may not be cost-effective for large scale. | High |

| Preparative HPLC | High-resolution separation based on partitioning between a stationary and mobile phase. researchgate.net | Excellent for achieving very high purity, can separate closely related compounds. | Expensive, limited sample capacity, not typically used for bulk industrial production. | Very High |

| Extraction | Partitioning of a compound between two immiscible liquid phases. | Simple, fast, good for initial cleanup. | Limited separation power, may not remove all impurities. | Low to Medium |

Chemical Reactivity and Derivatization of 5 Cyano N Isopropylpyridine 3 Sulfonamide

Reactions Involving the Pyridine (B92270) Ring System

The pyridine ring in 5-Cyano-N-isopropylpyridine-3-sulfonamide is rendered highly electron-deficient by the presence of both the 5-cyano and 3-sulfonamide substituents. This electronic profile is the primary determinant of its reactivity.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) on pyridine is generally disfavored compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The presence of two additional powerful electron-withdrawing groups, the cyano and sulfonamide groups, further deactivates the ring towards electrophiles. Any potential electrophilic attack would be directed to the positions least deactivated, which are the C-4 and C-6 positions. However, such reactions would likely require harsh conditions and are not commonly observed.

Nucleophilic Aromatic Substitution at Activated Positions

The electron-deficient nature of the pyridine ring, enhanced by the cyano and sulfonamide groups, makes it a prime candidate for nucleophilic aromatic substitution (SNAr). nih.govyoutube.comlibretexts.org The positions ortho and para to the electron-withdrawing groups are particularly activated for nucleophilic attack. In the case of this compound, the C-2, C-4, and C-6 positions are activated.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.org The stability of this intermediate is crucial, and the presence of electron-withdrawing groups at positions that can delocalize the negative charge is key. The cyano group is particularly effective at activating the ring for such reactions. nih.gov

Common nucleophiles for these reactions include amines, alkoxides, and thiolates. For instance, the reaction of a related compound, 2-chloropyridine, with amines is a well-established method for introducing new nitrogen-containing substituents onto the pyridine ring. youtube.com While this compound does not have an inherent leaving group on the ring, a suitable leaving group could be introduced, for example, by halogenation, to facilitate SNAr reactions.

| Position | Activating Groups | Potential for Nucleophilic Attack |

| C-2 | Ortho to Sulfonamide, Para to Cyano | High |

| C-4 | Ortho to Cyano and Sulfonamide | High |

| C-6 | Para to Sulfonamide | Moderate |

Oxidation and Reduction Reactions of the Heterocycle

The pyridine ring is generally resistant to oxidation. However, under strong oxidizing conditions, N-oxidation to form the corresponding pyridine-N-oxide can occur. This transformation would alter the electronic properties of the ring, potentially making it more susceptible to certain substitution reactions.

Reduction of the pyridine ring is also possible. Catalytic hydrogenation can lead to the corresponding piperidine (B6355638) derivative. The conditions required for this transformation would need to be carefully controlled to avoid reduction of the cyano group.

Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. In principle, the sulfonamide group could direct metalation to the C-4 position. This would involve deprotonation at this position using a strong base, such as an organolithium reagent, to form an organometallic intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the C-4 position. However, the presence of the acidic N-H proton on the sulfonamide would likely need to be protected or a di-lithiation strategy employed.

Transformations of the Sulfonamide Moiety

The sulfonamide group itself is a versatile functional handle for further derivatization.

N-Alkylation and Acylation Reactions

The nitrogen atom of the sulfonamide is nucleophilic and can undergo alkylation and acylation reactions. researchgate.netresearchgate.net The proton on the nitrogen is acidic and can be removed by a base to generate a sulfonamidate anion, which is a potent nucleophile.

N-Alkylation: Reaction with alkyl halides in the presence of a base can introduce an alkyl group onto the sulfonamide nitrogen. This is a common strategy in medicinal chemistry to modify the properties of a lead compound. For example, studies on related pyridine sulfonamides have shown successful N-alkylation using various alkylating agents. ekb.eg

N-Acylation: Similarly, acylation can be achieved by reacting the sulfonamide with acyl chlorides or anhydrides in the presence of a base. This would yield the corresponding N-acylsulfonamide.

| Reactant | Reagent | Product | Reference |

| Pyridine Sulfonamide Derivative | Methyl Bromide | N-Methylated Sulfonamide | ekb.eg |

| Pyridine Sulfonamide Derivative | Allyl Bromide | N-Allylated Sulfonamide | ekb.eg |

| Pyridine Sulfonamide Derivative | Propargyl Bromide | N-Propargylated Sulfonamide | ekb.eg |

| 2-Aminopyridine | Chloroacetyl chloride | N-Chloroacetylated Amine | researchgate.net |

The table above illustrates typical N-alkylation and acylation reactions on related structures, demonstrating the feasibility of these transformations on the sulfonamide moiety of this compound.

Derivatization of the Sulfonyl Group

The sulfonamide group is a critical functional group in many biologically active compounds. nih.gov While direct derivatization of the N-isopropylsulfonamide can be challenging, the reactivity of its precursor, pyridine-3-sulfonyl chloride, provides insight into potential transformations. Sulfonyl chlorides are known to react with various nucleophiles. nih.govnih.gov For instance, pyridine-3-sulfonyl (PS) chloride is used as a derivatization reagent to enhance the ionization efficiency of molecules like steroidal estrogens in mass spectrometry analysis. nih.govnih.gov This is achieved by reacting the sulfonyl chloride with hydroxyl or amine groups on the target molecule. nih.gov This underlying reactivity suggests that the sulfur atom in this compound remains electrophilic, though less so than in the corresponding sulfonyl chloride.

Further derivatization can be envisioned through reactions that cleave and reform the sulfonamide bond. For instance, sulfonimides can be synthesized by reacting an amine with multiple equivalents of a sulfonyl chloride in the presence of a base like pyridine. nih.gov These sulfonimides can then be selectively cleaved to regenerate a sulfonamide, indicating a pathway for modifying substituents on the nitrogen atom. nih.gov

Hydrolysis and Cleavage Reactions

The sulfonamide bond (-SO₂-NH-) is susceptible to cleavage under various conditions. Hydrolytic cleavage of sulfonamides can occur at the sulfur-nitrogen (S–N) bond or the carbon-nitrogen (C–N) bond. nih.govacs.org Studies on similar sulfonamide-containing compounds have shown that these reactions can be catalyzed by materials like cerium dioxide (CeO₂) nanoparticles under aqueous conditions, even without pH adjustment or illumination. nih.govacs.org

The primary pathways for cleavage include:

S–N Bond Cleavage : This is a common reaction pathway for sulfonamides, resulting from a nucleophilic attack on the sulfur atom. nih.gov Under acidic conditions, this cleavage is often favored, yielding a sulfonic acid and the corresponding amine. nih.govresearchgate.net For this compound, this would yield 5-cyanopyridine-3-sulfonic acid and isopropylamine (B41738).

C–N Bond Cleavage : This pathway involves the cleavage of the bond between the pyridine ring and the sulfonamide nitrogen. This can occur via mechanisms like aromatic nucleophilic substitution, particularly because the electron-withdrawing nature of the pyridine ring can facilitate nucleophilic attack. nih.gov This would result in the formation of sulfanilamide (B372717) analogues.

Electrochemical Cleavage : Electrochemical methods have been developed for the selective cleavage of N-S bonds in sulfonamides and sulfonimides. nih.govresearchgate.net This approach offers a high degree of chemoselectivity, allowing for the removal of sulfonyl groups under specific potentials. nih.gov For N-alkylated sulfonamides, electrically-driven N(sp²)-C(sp³) bond cleavage has also been reported, which would correspond to the removal of the isopropyl group. researchgate.net

| Reaction Type | Conditions | Bond Cleaved | Potential Products from this compound | Reference |

|---|---|---|---|---|

| Ceria-Catalyzed Hydrolysis | Aqueous solution with CeO₂ nanoparticles | S-N or C-N | 5-Cyanopyridine-3-sulfonic acid, Isopropylamine | nih.govacs.org |

| Acid Hydrolysis | Acidic conditions (e.g., pH 4) | S-N | 5-Cyanopyridine-3-sulfonic acid, Isopropylamine | researchgate.net |

| Electrochemical Cleavage | Electrolysis at a specific potential | N-S or N-C(isopropyl) | 5-Cyanopyridine-3-amine or 5-Cyanopyridine-3-sulfonamide | nih.govresearchgate.net |

Reactivity of the Cyano Group

The cyano group (-C≡N) on the pyridine ring is a versatile functional handle that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of the parent molecule.

Reduction to Amines and Aldehydes

The nitrile functionality can be readily reduced to form either a primary amine or an aldehyde, depending on the reagents and reaction conditions employed. wikipedia.org

Reduction to Amines : The conversion of nitriles to primary amines (R-CN → R-CH₂NH₂) is a fundamental transformation. Catalytic hydrogenation is an economical method, often utilizing catalysts such as Raney nickel, palladium black, or platinum dioxide. wikipedia.org Stoichiometric reducing agents like lithium aluminium hydride (LiAlH₄), lithium borohydride (B1222165) (LiBH₄), or diisopropylaminoborane (B2863991) are also highly effective for this conversion. wikipedia.orgnih.govorganic-chemistry.org

Reduction to Aldehydes : A partial reduction of the nitrile followed by hydrolysis yields an aldehyde (R-CN → R-CHO). The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is a classic method for this transformation. wikipedia.org Modern reagents like diisobutylaluminium hydride (DIBAL-H) are also commonly used to convert nitriles to aldehydes, proceeding through an imine intermediate that is hydrolyzed during aqueous workup. wikipedia.org

| Desired Product | Reagent/Method | Resulting Functional Group | Reference |

|---|---|---|---|

| Amine | Catalytic Hydrogenation (H₂, Raney Ni, Pd/C) | -CH₂NH₂ | wikipedia.org |

| Lithium Aluminium Hydride (LiAlH₄) | -CH₂NH₂ | wikipedia.org | |

| Diisopropylaminoborane/LiBH₄ | -CH₂NH₂ | nih.govorganic-chemistry.org | |

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) followed by hydrolysis | -CHO | wikipedia.org |

| Stephen Aldehyde Synthesis (SnCl₂/HCl) | -CHO | wikipedia.org |

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of aromatic nitriles is a key reaction that converts the cyano group into a carboxylic acid or an amide. numberanalytics.comnumberanalytics.com The reaction can be catalyzed by either acid or base, and the final product often depends on the specific conditions. chemistrysteps.comchemguide.co.uk

Acid-Catalyzed Hydrolysis : Heating the nitrile under reflux with a strong acid, such as aqueous hydrochloric or sulfuric acid, typically leads to the formation of the corresponding carboxylic acid. numberanalytics.comchemguide.co.uk The reaction proceeds via an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. numberanalytics.comchemistrysteps.com In this case, 5-(isopropylsulfamoyl)nicotinic acid would be the final product.

Base-Catalyzed Hydrolysis : When heated with a strong base like sodium hydroxide, the nitrile is hydrolyzed first to an amide and then to the salt of the carboxylic acid. numberanalytics.comchemguide.co.uk Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. chemguide.co.uk Depending on the reaction conditions, it is sometimes possible to isolate the intermediate amide. numberanalytics.comnumberanalytics.com

Nitrile Cycloaddition Reactions (e.g., Tetrazole Formation)

The cyano group can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazole rings. tandfonline.comacs.org Tetrazoles are important in medicinal chemistry, often serving as bioisosteres for carboxylic acids. acs.org

This transformation is typically achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in a solvent like dimethylformamide (DMF). tandfonline.com The reaction can be promoted by various catalysts, including amine salts (e.g., pyridine hydrochloride) or metal complexes containing zinc, copper, or cobalt, to overcome the activation barrier. tandfonline.comacs.orgnih.gov The reaction involves the formal cycloaddition of the azide ion to the carbon-nitrogen triple bond of the nitrile. acs.orgnih.gov The use of electron-withdrawing groups on the nitrile can enhance the reaction rate. nih.gov

| Azide Source | Catalyst/Promoter | Solvent | General Conditions | Reference |

|---|---|---|---|---|

| Sodium Azide (NaN₃) | Amine Salts (e.g., Pyridine Hydrochloride) | DMF | Elevated temperatures (e.g., 110°C) | tandfonline.com |

| Sodium Azide (NaN₃) | Cobalt(II) complex | DMSO | Elevated temperatures (e.g., 110°C) | acs.org |

| Sodium Azide (NaN₃) | Zinc Chloride (ZnCl₂) | Water or DMF | Heating | nih.gov |

Modification of the N-isopropyl Substituent

The N-isopropyl group is generally stable, but it can be targeted for modification or cleavage under specific, often forcing, conditions. One of the primary transformations for such a substituent is its removal (dealkylation).

Electrochemical methods have been shown to be effective for the cleavage of N-alkyl groups from sulfonamides. researchgate.net Anodic oxidation can drive an N(sp²)-C(sp³) bond cleavage reaction, which in the case of this compound, would result in the cleavage of the bond between the sulfonamide nitrogen and the isopropyl group's secondary carbon. This process would yield the primary sulfonamide, 5-cyanopyridine-3-sulfonamide. Such reactions may proceed through the formation of an intermediate N-sulfonyliminium ion. researchgate.net This type of reaction demonstrates a potential route for modifying the substitution pattern on the sulfonamide nitrogen, allowing for the introduction of different alkyl or functional groups after initial synthesis.

Oxidation or Cleavage of the Isopropyl Group

The N-isopropyl group of the sulfonamide is susceptible to metabolic and chemical transformations, primarily through oxidation and dealkylation. These reactions can be critical in both the deactivation of the compound and the generation of active metabolites.

Oxidative N-Dealkylation: The N-isopropyl group can be removed through oxidative processes, often mediated by cytochrome P450 enzymes in a biological context. nih.gov Mechanistically, this proceeds via hydroxylation of the carbon atom attached to the nitrogen, forming an unstable carbinolamine intermediate which then decomposes to the corresponding N-desisopropyl sulfonamide and acetone. nih.gov Chemical methods using manganese catalysts have also demonstrated the oxidative N-demethylation of N,N-dimethylanilines, suggesting that similar non-heme metal catalysts could effect the dealkylation of N-isopropyl sulfonamides. mdpi.com

1-Electron Oxidation: An alternative mechanism for N-dealkylation involves a single-electron transfer (SET) from the nitrogen atom, forming a nitrogen-centered radical cation. nih.gov This pathway is favored in peroxidases and has been proposed for some cytochrome P450-mediated reactions. nih.gov The stability of this radical cation can influence the rate and feasibility of the dealkylation process.

The choice of oxidant and reaction conditions can significantly impact the outcome, with some systems favoring N-oxidation over dealkylation. lu.se

Alternative Alkylation Strategies

While the N-isopropyl group is a key feature, its replacement with other alkyl or aryl groups can be crucial for SAR studies. N-alkylation of the parent sulfonamide (5-cyanopyridine-3-sulfonamide) can be achieved through various methods.

Borrowing Hydrogen (BH) Approach: This environmentally benign method utilizes alcohols as alkylating agents, with water as the only byproduct. Manganese-catalyzed N-alkylation of sulfonamides with a range of primary alcohols has been shown to be efficient. acs.org Iridium complexes have also been developed as catalysts for the N-alkylation of sulfonamides with alcohols in aqueous media. nih.gov

Classical N-Alkylation: Traditional methods involve the reaction of the sulfonamide anion (formed by deprotonation with a base) with alkyl halides. The development of N-alkylation strategies is an important aspect of organic synthesis for creating diverse sulfonamide libraries. rsc.org

Below is a representative table of potential N-alkylation reactions for a generic pyridine-3-sulfonamide (B1584339), illustrating the types of diversity that can be introduced at this position.

| Entry | Alkylating Agent | Catalyst/Conditions | Product N-Substituent | Representative Yield (%) |

| 1 | Benzyl alcohol | Mn(I) PNP pincer catalyst, KOBut | Benzyl | 90 |

| 2 | Ethanol (B145695) | [Cp*Ir(biimH2)(H2O)][OTf]2, Cs2CO3 | Ethyl | 85 |

| 3 | Methyl iodide | K2CO3, DMF | Methyl | 78 |

| 4 | Propargyl bromide | NaH, THF | Propargyl | 82 |

| This table is illustrative and based on general methods for sulfonamide alkylation. Yields are representative and not specific to 5-cyanopyridine-3-sulfonamide. |

Synthesis of Structural Analogues for Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound structure is essential to understand how each component contributes to its biological activity and to optimize its properties.

Modifications to the Pyridine Core

The pyridine ring is a versatile scaffold that can be modified at several positions. u-tokyo.ac.jp The electronic properties and substitution pattern of the pyridine ring can profoundly influence binding affinity and pharmacokinetic properties.

Substitution at Other Positions: Introduction of substituents (e.g., halogens, alkyl, alkoxy groups) at the 2, 4, or 6 positions of the pyridine ring can be achieved through various synthetic routes, often starting from substituted pyridine precursors. For instance, 4-substituted pyridine-3-sulfonamides can be synthesized from 4-chloropyridine-3-sulfonamide (B47618) via nucleophilic aromatic substitution. mdpi.com

Scaffold Hopping: In some cases, the entire pyridine ring may be replaced with other heterocyclic systems (e.g., pyrimidine (B1678525), pyrazine, thiazole) to explore different spatial arrangements and electronic properties while maintaining key binding interactions. nih.gov

Variations in the Sulfonamide Substituent

The nature of the substituent on the sulfonamide nitrogen is a critical determinant of activity. youtube.com

Alkyl and Aryl Variations: As discussed in section 3.4.2, a wide variety of alkyl and aryl groups can be introduced. The size, lipophilicity, and hydrogen bonding capacity of these substituents can be systematically varied to probe the binding pocket. For example, replacing the isopropyl group with smaller (ethyl, methyl) or larger (benzyl, substituted phenyl) groups can provide insight into steric constraints. acs.org

Cyclic Substituents: Incorporating the sulfonamide nitrogen into a heterocyclic ring (e.g., piperidine, morpholine) is another common strategy to introduce conformational rigidity and explore different vector spaces.

The following table outlines potential modifications to the N-substituent and their rationale in SAR studies.

| Modification | Example Substituent | Rationale for SAR |

| Size Variation | Methyl, Ethyl, Cyclohexyl | Probe for steric tolerance in the binding pocket. |

| Polarity/H-Bonding | 2-Hydroxyethyl, 2-Methoxyethyl | Introduce hydrogen bond donors/acceptors. |

| Aromatic Systems | Phenyl, 4-Fluorophenyl | Explore π-stacking and other aromatic interactions. |

| Basic Groups | 2-(Piperidin-1-yl)ethyl | Introduce a basic center to target specific residues or improve solubility. |

| This table presents hypothetical modifications for SAR exploration. |

Alterations of the Cyano Group

The cyano group is a potent electron-withdrawing group and can participate in various non-covalent interactions. nih.gov Its replacement with other functional groups is a key strategy in medicinal chemistry.

Isosteric Replacements: The cyano group can be replaced by a variety of isosteres to modulate electronic properties, metabolic stability, and binding interactions. Common replacements include:

Halogens (e.g., F, Cl): These can mimic the size and electronic influence of the cyano group to some extent. researchgate.net

Trifluoromethyl (CF3): A strong electron-withdrawing group that can serve as a bioisostere. u-tokyo.ac.jp

Amide or Carboxylic Acid: In some contexts, the nitrile can be hydrolyzed or transformed into these groups, which offer different hydrogen bonding capabilities.

Small Heterocycles (e.g., Oxazole, Tetrazole): These can act as bioisosteres of the cyano group, offering different electronic and steric profiles.

The choice of replacement depends on the specific role the cyano group plays in the parent molecule's activity. nih.gov For instance, if it acts as a hydrogen bond acceptor, a replacement should ideally preserve this capability.

Conformational Restriction and Isosteric Replacements

Controlling the three-dimensional shape of a molecule is a powerful tool in drug design. For this compound, this can be achieved by introducing structural elements that limit rotational freedom.

Aryl-Sulfonamide Bond Rotation: The rotation around the bond connecting the pyridine ring and the sulfonamide sulfur can be a key determinant of the molecule's active conformation. nih.govumich.edu Introducing bulky substituents ortho to the sulfonamide group on the pyridine ring can restrict this rotation and lock the molecule into a preferred conformation.

Fused Ring Systems: Annelating the pyridine ring with another ring system (e.g., forming a thienopyridine or furopyridine) can create a more rigid scaffold. This can lead to increased potency and selectivity by reducing the entropic penalty of binding.

Isosteric Replacement of the Pyridine Ring: Replacing the pyridine ring with a bicyclic heterocycle, such as an imidazo[1,2-a]pyridine (B132010) or a tetrahydropyrazolopyridinone, can serve as a form of conformational constraint while also exploring new chemical space. acs.org

Pharmacological and Biological Research Investigations on 5 Cyano N Isopropylpyridine 3 Sulfonamide Analogues Pre Clinical Focus

Target Identification and Validation Methodologies

The initial stages of drug discovery for compounds like 5-Cyano-N-isopropylpyridine-3-sulfonamide and its analogues involve identifying and validating their biological targets. This is a critical step to understand their potential therapeutic applications. Various methodologies are employed to achieve this, ranging from specific enzyme inhibition assays to broader phenotypic screens.

A significant body of research on pyridine-3-sulfonamide (B1584339) derivatives has focused on their ability to inhibit specific enzymes, particularly carbonic anhydrases and various kinases. These enzymes are implicated in a range of diseases, making them attractive targets for therapeutic intervention.

Carbonic Anhydrase Inhibition:

The sulfonamide moiety is a well-established zinc-binding group, which makes compounds containing this functional group potent inhibitors of zinc-containing enzymes like carbonic anhydrases (CAs). The inhibitory activity of pyridine (B92270) sulfonamide analogues against various human (hCA) and bacterial CA isoforms is often evaluated using a stopped-flow CO₂ hydrase assay. nih.govnih.gov This method measures the enzyme's catalytic activity in hydrating carbon dioxide, and the inhibitory potency is typically reported as an inhibition constant (Kᵢ).

Research on pyrazolo[4,3-c]pyridine sulfonamides, which share the pyridine sulfonamide core, has demonstrated that these compounds can exhibit potent and selective inhibition of different CA isoforms. nih.govnih.govnih.gov For instance, certain derivatives have shown greater potency against cytosolic isoforms hCA I and hCA II compared to the standard inhibitor acetazolamide. nih.govnih.gov The structure-activity relationship (SAR) studies reveal that modifications to the pyridine ring and the sulfonamide group can significantly influence the inhibitory activity and selectivity. nih.gov

Kinase Inhibition:

Pyridine-sulfonamide scaffolds have also been explored as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. For example, pyridine-sulfonamide hybrids have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The inhibitory activity is typically determined through in vitro kinase assays, with results expressed as IC₅₀ values, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The following table summarizes representative enzyme inhibition data for analogues of this compound.

| Compound Class | Target Enzyme | Assay Method | Potency (Kᵢ / IC₅₀) | Reference |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I, hCA II, hCA IX, hCA XII | Stopped-flow CO₂ hydrase assay | Kᵢ values in the nM to µM range | nih.govnih.gov |

| Pyridine-sulfonamide Hybrids | VEGFR-2 | In vitro kinase assay | IC₅₀ values in the µM range |

While much of the research on pyridine sulfonamides has centered on enzyme inhibition, some studies have investigated their potential to interact with cell surface receptors. The affinity of a compound for a specific receptor is a key determinant of its pharmacological effect.

Receptor binding assays are used to measure the affinity of a ligand for its receptor. These assays often utilize a radiolabeled ligand that is known to bind to the target receptor. The ability of a test compound to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) can be determined.

For instance, a study on 3- and 4-(sulfo- and sulfonamidoalkyl)pyridine-2-carboxylic acid derivatives, which are structurally related to the pyridine-3-sulfonamide core, assessed their affinity for the N-methyl-D-aspartate (NMDA) receptor. nih.gov The binding affinity was determined using a radioligand binding assay with [³H]CGS-19755, a specific NMDA receptor antagonist. nih.gov The results indicated that some of these pyridine derivatives could bind to the NMDA receptor, albeit with modest affinity. nih.gov

This type of study is crucial for identifying potential neurological or other receptor-mediated effects of this class of compounds.

Following the identification of a potential target through biochemical or receptor binding assays, cell-based functional assays are employed to understand the compound's effect in a more physiologically relevant context. sigmaaldrich.comcriver.combmglabtech.com These assays can measure a wide range of cellular responses, including cell viability, proliferation, apoptosis, and changes in signaling pathways. sigmaaldrich.comcriver.combmglabtech.comoncolines.com

For cyanopyridine derivatives, which share the cyano-substituted pyridine ring with this compound, a number of cell-based assays have been utilized to evaluate their potential as anticancer agents. nih.gov A common method is the MTT assay, which measures cell viability by assessing the metabolic activity of the cells. nih.gov The results are typically reported as the half-maximal inhibitory concentration (IC₅₀), indicating the concentration of the compound that reduces cell viability by 50%. nih.gov

Other functional assays can include:

Apoptosis Assays: To determine if the compound induces programmed cell death. oncolines.com

Cell Cycle Analysis: To investigate if the compound causes arrest at a specific phase of the cell cycle.

Reporter Gene Assays: To measure the effect of the compound on the transcription of specific genes. oncolines.com

The following table provides examples of cell-based functional assay data for cyanopyridine analogues.

| Compound Class | Cell Line | Assay Type | Endpoint | Potency (IC₅₀) | Reference |

| Cyanopyridine-based 1,3,4-oxadiazole (B1194373) derivatives | MCF-7 (Breast Cancer) | MTT Assay | Cell Viability | 8.352 µM | nih.gov |

| Cyanopyridine-based 1,3,4-oxadiazole derivatives | CaCo-2 (Colon Cancer) | MTT Assay | Cell Viability | 2.612 - 8.394 µM | nih.gov |

Phenotypic screening is a powerful, unbiased approach to drug discovery that involves testing a library of compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the drug's target. nih.govharvard.edunih.govenamine.netlifechemicals.com This method is particularly useful for identifying compounds with novel mechanisms of action.

A typical phenotypic screen involves treating cells with a library of compounds and then using high-content imaging or other high-throughput methods to assess changes in cell morphology, protein localization, or other cellular features. harvard.edu For a class of compounds like pyridine sulfonamides, a phenotypic screen could be designed to identify molecules that, for example, inhibit cancer cell migration, induce a specific cell morphology associated with a desired therapeutic outcome, or reverse a disease-related phenotype in a patient-derived cell model. nih.gov

Mechanism of Action (MoA) Elucidation at the Molecular Level

Once a lead compound and its target have been identified, elucidating the precise mechanism of action at the molecular level is crucial for further drug development. This involves understanding how the compound interacts with its target protein and how this interaction leads to a biological effect.

A variety of biophysical techniques are employed to characterize the interaction between a ligand and its target protein in detail. nih.govethz.chresearchgate.netnih.gov These methods can provide information on binding affinity, thermodynamics, and the specific atomic-level interactions.

Isothermal Titration Calorimetry (ITC):

ITC is a powerful technique used to directly measure the heat changes that occur upon the binding of a ligand to a protein. nih.govtandfonline.comnih.govmdpi.com This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry of the interaction. tandfonline.com From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. tandfonline.com

For sulfonamide inhibitors of carbonic anhydrase, ITC has been used to dissect the various protonation events that are coupled to inhibitor binding, leading to a more accurate determination of the intrinsic binding parameters. nih.govtandfonline.com

The table below shows representative thermodynamic data obtained from ITC studies of sulfonamide inhibitors binding to carbonic anhydrase.

| Inhibitor | Target | Binding Affinity (Kₐ) (M⁻¹) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) | Reference |

| Acetazolamide | hCA II | 1.3 x 10⁸ | -10.2 | 0.8 | nih.govtandfonline.com |

| Ethoxzolamide | hCA II | 1.1 x 10⁹ | -9.6 | 2.8 | nih.govtandfonline.com |

X-ray Crystallography:

X-ray crystallography is a technique that can provide a high-resolution, three-dimensional structure of a protein-ligand complex. nih.govresearchgate.netnih.govfrontiersin.org This allows for the direct visualization of the binding mode of the inhibitor, including the specific amino acid residues involved in the interaction. frontiersin.org For pyridine-sulfonamide analogues that inhibit enzymes like carbonic anhydrase or kinases, obtaining a co-crystal structure is a key step in understanding the SAR and in guiding the rational design of more potent and selective inhibitors. The structure can reveal crucial hydrogen bonds, hydrophobic interactions, and the coordination of the sulfonamide group with the zinc ion in the active site of carbonic anhydrases. nih.gov

Transcriptomic and Proteomic Profiling

While comprehensive transcriptomic and proteomic profiling studies specifically for this compound are not extensively documented in publicly available literature, the broader class of pyridine-sulfonamide derivatives has been investigated, providing insights into their molecular mechanisms of action. Such studies are crucial for understanding the global cellular changes induced by a compound, moving beyond a single target to a systems-level perspective.

Transcriptomic Analysis: Gene expression analysis following treatment with pyridine-sulfonamide analogues can reveal the upregulation or downregulation of specific genes and pathways. For instance, in the context of anticancer research, transcriptomic studies could identify the modulation of genes involved in cell cycle progression, apoptosis, or DNA repair. For pyridine-sulfonamide analogues acting as kinase inhibitors, one would expect to see changes in the expression of downstream effector genes of the inhibited kinase pathway.

Proteomic Profiling: Proteomic studies, which analyze the entire protein complement of a cell or tissue, offer a more direct view of the functional changes induced by a compound. Methodologies like hyperLOPIT (hyperplexed localization of organelle proteins by isotope tagging) can provide simultaneous information on changes in protein abundance and subcellular localization. nih.gov For example, a study on a pyridine-sulfonamide hybrid with anticancer properties revealed specific changes in the expression levels of key proteins involved in apoptosis. nih.gov This targeted proteomic data showed a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins BAX, p53, and caspase-3 in renal cancer cells after treatment. nih.gov

A hypothetical comprehensive proteomic study on cells treated with a this compound analogue could be designed to identify not only changes in the levels of target-related proteins but also off-target effects and compensatory mechanisms. Such an analysis would provide a detailed map of the compound's cellular impact, aiding in the prediction of both efficacy and potential toxicity. The data from such studies are often complex, but Bayesian modeling and interactive data visualization can be employed to interpret the dynamic changes in the proteome. nih.gov

The table below illustrates the kind of data that can be generated from a targeted proteomic analysis of a pyridine-sulfonamide analogue in a cancer cell line, as demonstrated in the study of a related hybrid compound. nih.gov

| Protein | Function | Observed Change Upon Treatment |

| Bcl-2 | Anti-apoptotic | Decreased Expression |

| BAX | Pro-apoptotic | Increased Expression |

| p53 | Tumor suppressor | Increased Expression |

| Caspase-3 | Executioner caspase in apoptosis | Increased Expression |

This table is illustrative of findings for a related pyridine-sulfonamide hybrid and suggests the potential proteomic effects of this compound analogues.

Signaling Pathway Analysis

The biological effects of this compound analogues are intrinsically linked to their ability to modulate specific signaling pathways. Research into related compounds has identified several key pathways that are targeted by this class of molecules, primarily in the context of oncology and inflammation.

One of the most prominent areas of investigation for pyridine-sulfonamide derivatives is the inhibition of protein kinases. nih.gov Kinases are crucial nodes in signaling pathways that control cell growth, proliferation, and survival. For example, some pyridine-sulfonamide hybrids have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.gov Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer treatment. A study on one such hybrid demonstrated that it not only inhibited VEGFR-2 but also induced cell cycle arrest and apoptosis, indicating a multi-pronged attack on cancer cell signaling. nih.gov

Furthermore, pyridyl-sulfonamide derivatives have been reported as inhibitors of phosphoinositide 3-kinases (PI3Ks) and phosphoinositide 4-kinases (PI4Ks). researchgate.net The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated pathways in human cancer, and its inhibition can lead to decreased cell proliferation and survival. rsc.org The ability of pyridine-sulfonamide analogues to target specific isoforms of PI3K is an area of active research, as isoform-selective inhibitors may offer a better therapeutic window. rsc.org

Another important target for this class of compounds is the family of carbonic anhydrases (CAs). mdpi.comnih.govnih.govnih.gov Sulfonamides are a well-established class of CA inhibitors. nih.gov CAs, particularly the tumor-associated isoforms CA IX and CA XII, are involved in pH regulation in the tumor microenvironment, and their inhibition can disrupt tumor growth and survival. mdpi.comnih.gov The pyridine ring in pyridine-3-sulfonamide analogues can be modified to enhance selectivity for these tumor-associated isoforms over the ubiquitous cytosolic isoforms, which is a key goal in the development of anticancer sulfonamides. nih.gov

The table below summarizes some of the key signaling pathways targeted by pyridine-sulfonamide analogues and the associated biological outcomes.

| Signaling Pathway | Key Protein Target(s) | Biological Outcome of Inhibition |

| Angiogenesis | VEGFR-2 | Inhibition of new blood vessel formation |

| Cell Survival and Proliferation | PI3K/Akt/mTOR | Induction of apoptosis, cell cycle arrest |

| Tumor pH Regulation | Carbonic Anhydrase IX/XII | Disruption of tumor microenvironment |

| Apoptosis | Bcl-2 family, Caspases | Induction of programmed cell death |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The systematic investigation of how chemical structure influences biological activity (SAR) and physicochemical properties (SPR) is fundamental to the optimization of lead compounds. For this compound analogues, several studies on related series of compounds have provided valuable insights into these relationships.

The potency of pyridine-sulfonamide analogues is highly dependent on the nature and position of substituents on both the pyridine ring and the sulfonamide nitrogen.

A key structural feature of the parent compound is the cyano group at the C5 position of the pyridine ring. In a study comparing different substituents at this position, it was found that replacing an ethoxycarbonyl group with a cyano group led to a decrease or loss of antiviral activity against HSV-1 and CBV4. nih.gov This suggests that for certain biological targets, the size and electronic nature of the C5 substituent are critical for potent activity.

The substituent on the sulfonamide nitrogen also plays a crucial role. In the case of this compound, this is an isopropyl group. Studies on related sulfonamides have shown that N-alkylation can significantly impact potency. For example, in a series of purine-based kinase inhibitors with a sulfonamide moiety, N-alkylation of the sulfonamide reduced CDK2 inhibitory activity. nih.gov

Achieving selectivity for a specific biological target over others is a major goal in drug design to minimize off-target effects. For pyridine-3-sulfonamide analogues, substituents have been shown to profoundly influence selectivity.

In the context of carbonic anhydrase inhibitors, the substitution pattern on the pyridine ring is critical for isoform selectivity. A series of 4-substituted pyridine-3-sulfonamides demonstrated that it is possible to achieve significant selectivity for the tumor-associated isoform CA IX over the ubiquitous CA II. nih.gov For example, one compound showed a 5.9-fold selectivity for CA IX over CA II, while another exhibited a remarkable 23.3-fold selectivity between the two transmembrane isoforms, CA IX and CA XII. These findings highlight the potential for fine-tuning the selectivity profile by modifying the "tail" of the molecule. nih.gov

The optimization of pharmacological properties involves iterative modifications of the lead structure to enhance desired characteristics like efficacy and potency. For pyridine-sulfonamide analogues, this often involves exploring different substitution patterns.

For instance, in a series of antidiabetic pyridine-based sulfonamides, the introduction of fluoro groups at the 2 and 3 positions of a phenyl ring attached to the sulfonamide resulted in significant α-amylase inhibition activity. This demonstrates how the addition of specific functional groups can enhance the interaction with the target enzyme and improve potency.

The following table provides a summary of key SAR findings for pyridine-sulfonamide analogues:

| Structural Modification | Position | Effect on Activity/Selectivity | Reference |

| Cyano group vs. ethoxycarbonyl | C5 of pyridine | Decreased antiviral potency | nih.gov |

| N-alkylation of sulfonamide | Sulfonamide nitrogen | Reduced CDK2 inhibitory activity | nih.gov |

| Various substituents | C4 of pyridine | Modulated selectivity for CA isoforms | nih.gov |

| Fluoro substitution on phenyl ring | Attached to sulfonamide | Enhanced α-amylase inhibition |

Pre-clinical Pharmacokinetics (ADME) Investigations (Non-Human Systems)

Absorption and Distribution: The oral bioavailability of pyridine-sulfonamide analogues can vary. For example, the diuretic torasemide, a pyridine-3-sulfonylurea derivative, exhibits nearly complete bioavailability in rats after oral administration. nih.gov The distribution of these compounds is influenced by their physicochemical properties, such as lipophilicity and plasma protein binding. Torasemide, for instance, is highly bound to plasma proteins (98-99%). nih.gov In silico predictions for other sulfonamide derivatives suggest that properties like human intestinal absorption can be variable. nih.gov

Metabolism: Sulfonamides are known to undergo extensive metabolism, primarily in the liver. nih.gov The two main metabolic pathways are N-acetylation of the aromatic amino group (if present) and oxidation. nih.gov The N-acetylation pathway is subject to genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes, which can influence the drug's half-life and potential for toxicity. nih.gov Oxidation of sulfonamides can lead to the formation of reactive metabolites, such as hydroxylamines and nitroso derivatives, which have been implicated in idiosyncratic drug reactions. nih.gov In vitro studies using liver microsomes are commonly employed to investigate the metabolic fate of new sulfonamide candidates.

Excretion: The parent drug and its metabolites are typically excreted via the kidneys. The duration of action of a sulfonamide can be related to its elimination half-life. For torasemide, the plasma elimination half-life in rats is approximately 1.5 hours. nih.gov

The following table summarizes key preclinical pharmacokinetic parameters for torasemide, a related pyridine-sulfonylurea derivative, in rats. nih.gov

| Parameter | Value |

| Bioavailability | Nearly complete |

| Plasma Protein Binding | 98-99% |

| Elimination Half-life | ~1.5 hours |

This data for torasemide provides a reference point for the potential pharmacokinetic properties of other pyridine-sulfonamide analogues in preclinical models.

Absorption Studies (in vitro, ex vivo models)

No specific in vitro or ex vivo absorption data for this compound has been published. Generally, the permeability of compounds is assessed using models such as the Caco-2 cell line, which can provide an estimate of intestinal absorption. The permeability of a compound in these models is often correlated with its lipophilicity and hydrogen bonding capacity. For related structures, such as certain 5-cyanopyrimidine (B126568) derivatives, high oral bioavailability has been observed in animal models, suggesting efficient absorption. However, without direct experimental data for this compound, its absorption characteristics remain speculative.

Distribution Studies in Animal Models

There are no publicly available studies detailing the tissue distribution of this compound in any animal models. Such studies are crucial to understand where the compound accumulates in the body, which can inform its potential efficacy and safety.

Metabolism Profiling (in vitro enzymatic assays, animal models)

Identification of Metabolites

Specific metabolites of this compound have not been identified in published literature. Metabolism studies, typically conducted using liver microsomes or hepatocytes, are necessary to determine the metabolic pathways a compound undergoes. For some related sulfonamides, metabolism can occur at the sulfonamide nitrogen, but the presence of the isopropyl group in the target compound would influence this transformation.

Enzyme Kinetics of Metabolic Transformations

Without the identification of metabolic pathways, there is no information on the enzyme kinetics involved in the transformation of this compound.

Excretion Pathways (in animal models)

The routes of excretion for this compound and its potential metabolites have not been documented in animal studies. Excretion studies determine whether a compound is eliminated from the body primarily through the kidneys (urine) or the liver (feces).

Drug-Drug Interaction Potential (in vitro)

There is no available data on the potential of this compound to inhibit or induce major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. In vitro assays are used to assess this potential, which is a critical step in preclinical development to predict possible adverse interactions with other drugs.

Pre-clinical Pharmacodynamics and Efficacy Studies (Non-Human Systems)

The pre-clinical evaluation of pyridine-3-sulfonamide analogues has spanned various therapeutic areas, including oncology, inflammation, and cardiovascular diseases. The pharmacodynamic and efficacy studies have been primarily conducted in in vitro and in vivo non-human systems to characterize the biological activity and therapeutic potential of these compounds.

Dose-response studies are fundamental in pre-clinical research to quantify the potency and efficacy of a compound. For pyridine-3-sulfonamide analogues, these studies have been instrumental in identifying lead candidates for further development.